N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-(methylsulfonyl)phenyl group, a hydroxyl group, and heterocyclic furan-2-yl and thiophen-3-yl moieties. Its molecular formula is C20H21NO5S2, with a molecular weight of 419.5 g/mol . The methylsulfonyl group is a strong electron-withdrawing substituent, while the hydroxyl and heterocyclic components contribute to hydrogen bonding and π-π interactions, respectively.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S2/c1-28(24,25)17-7-4-15(5-8-17)6-9-19(22)21-14-20(23,16-10-12-27-13-16)18-3-2-11-26-18/h2-5,7-8,10-13,23H,6,9,14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVKTDNKRFVPPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising:
- Furan ring
- Thiophene moiety
- Methylsulfonylphenyl group
This structural diversity contributes to its varied biological activities. The molecular formula is , with a molecular weight of approximately 333.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activities and influence various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in disease pathways, which may lead to therapeutic effects in conditions such as cancer and inflammation.
- Antioxidant Activity : The presence of furan and thiophene rings suggests potential antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Activity : Initial studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
In Vitro Studies
In vitro studies have demonstrated the following biological activities:
Case Studies
- Anticancer Screening : A study screened a library of compounds for anticancer activity, identifying this compound as a promising candidate due to its potent activity against various cancer cell lines .
- Enzyme Interaction Studies : Research indicated that the compound interacts with carbonic anhydrase isoenzymes, which are important therapeutic targets for diseases like glaucoma . The inhibition was quantified with an IC50 value indicating effective dosage levels.
Comparison with Similar Compounds
The target compound shares structural similarities with several propanamide derivatives reported in the literature. Below is a detailed comparison based on molecular features, substituent effects, and inferred physicochemical properties.
Structural and Molecular Comparisons
Table 1: Key Structural Features of Selected Propanamide Derivatives
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-(methylsulfonyl)phenyl group (sulfone) is highly polar and electron-withdrawing, which may enhance binding to hydrophobic pockets in biological targets via dipole interactions . The 4-(trifluoromethyl)phenyl group in offers moderate electron-withdrawing effects and lipophilicity, balancing solubility and membrane permeability.
Hydroxyl Group Influence :
- The hydroxyl group in the target compound introduces hydrogen-bonding capacity, improving aqueous solubility compared to analogs lacking this moiety (e.g., ). However, it may also increase metabolic susceptibility to oxidation or conjugation.
Heterocyclic Moieties: Furan and Thiophene: The positions of these rings (e.g., furan-2-yl vs. furan-3-yl) influence electronic distribution. Thiophen-3-yl in the target compound may confer distinct π-stacking interactions compared to thiophen-2-yl in and .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis of structurally complex heterocyclic compounds like this typically involves multi-step pathways. A common approach includes:
- Coupling reactions : Amide bond formation between the hydroxyethyl-thiophene-furan intermediate and the 4-(methylsulfonyl)phenylpropanoic acid derivative.
- Key conditions : Use of coupling agents (e.g., HATU or EDCI) in anhydrous DMF or DCM, with controlled temperature (0–25°C) to minimize side reactions .
- Protection/deprotection : Hydroxyl and sulfonyl groups may require protection (e.g., tert-butyldimethylsilyl ether) during synthesis to prevent undesired reactivity .
Yield optimization often hinges on stoichiometric ratios (e.g., 1.2:1 excess of acylating agent) and purification via flash chromatography or recrystallization.
Q. How can spectroscopic techniques confirm the structure and stereochemistry of this compound?
- NMR : and NMR can verify substituent positions. For example, the thiophen-3-yl proton appears as a doublet of doublets (δ 7.2–7.5 ppm), while the furan-2-yl group shows characteristic peaks at δ 6.3–6.5 ppm .
- X-ray crystallography : Resolves absolute stereochemistry, particularly for the hydroxyethyl chiral center. Data collection at 293 K with synchrotron radiation improves resolution (R-factor < 0.05) .
- HRMS : Validates molecular formula (e.g., [M+H] at m/z 478.1234) and detects impurities .
Advanced Research Questions
Q. What methodologies are recommended for optimizing synthesis using Design of Experiments (DoE)?
DoE reduces trial-and-error inefficiency by systematically varying parameters:
- Screening phase : Use a fractional factorial design to identify critical factors (e.g., solvent polarity, catalyst loading, temperature). For example, a 2 design with center points can isolate variables affecting yield .
- Optimization phase : Apply response surface methodology (RSM) with a central composite design. For instance, non-linear relationships between reaction time (8–24 hrs) and temperature (60–100°C) can be modeled to predict maximum yield .
- Robustness testing : Evaluate edge cases (e.g., ±10% reagent variance) to ensure reproducibility under scaled conditions .
Q. How can computational tools predict reactivity and guide derivative synthesis?
- Quantum mechanical calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level identifies reactive sites. For example, Fukui indices highlight nucleophilic regions on the furan ring for functionalization .
- Reaction path sampling : Algorithms like GRRM (Global Reaction Route Mapping) explore transition states and intermediates. This predicts feasible pathways for introducing substituents (e.g., methylsulfonyl group modifications) .
- Molecular docking : Screens derivatives for bioactivity by simulating interactions with target proteins (e.g., COX-2 inhibition). Prioritize candidates with binding energies < -8 kcal/mol for synthesis .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Pool data from independent assays (e.g., IC values) and apply statistical weighting to account for variability in cell lines (e.g., HEK293 vs. HeLa) .
- Dose-response reevaluation : Test the compound at logarithmic concentrations (1 nM–100 µM) to confirm potency thresholds. Use ANOVA to validate significance (p < 0.05) .
- Orthogonal assays : Cross-validate results—e.g., combine enzymatic inhibition data with cellular apoptosis assays to confirm mechanistic consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
